1-Hydroxy-2-(N-acetylcysteinyl)-3-butene 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine is a N-acyl-L-amino acid.
Brand Name: Vulcanchem
CAS No.: 144889-51-0
VCID: VC21138791
InChI: InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
SMILES: CC(=O)NC(CSC(CO)C=C)C(=O)O
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

CAS No.: 144889-51-0

Cat. No.: VC21138791

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene - 144889-51-0

Specification

Description N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine is a N-acyl-L-amino acid.
CAS No. 144889-51-0
Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid
Standard InChI InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
Standard InChI Key CVFXMLXLNNEEJM-MQWKRIRWSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O
SMILES CC(=O)NC(CSC(CO)C=C)C(=O)O
Canonical SMILES CC(=O)NC(CSC(CO)C=C)C(=O)O

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